molecular formula C13H10O2 B3023370 3-(1-Naphthyl)acrylic acid CAS No. 2006-14-6

3-(1-Naphthyl)acrylic acid

Cat. No.: B3023370
CAS No.: 2006-14-6
M. Wt: 198.22 g/mol
InChI Key: WPXMLUUYWNHQOR-CMDGGOBGSA-N
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Description

3-(1-Naphthyl)acrylic acid: is an organic compound with the chemical formula C₁₃H₁₀O₂ . It is characterized by the presence of a naphthyl group attached to an acrylic acid moiety. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1-Naphthyl)acrylic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of high-purity starting materials and optimized reaction conditions is crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Naphthyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a propionic acid derivative.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products:

Scientific Research Applications

3-(1-Naphthyl)acrylic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-(2-Naphthyl)acrylic acid
  • 3-(4-Methoxy-1-naphthyl)acrylic acid
  • 3-(2,3-Dichlorophenyl)acrylic acid

Comparison: 3-(1-Naphthyl)acrylic acid is unique due to the specific positioning of the naphthyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-naphthalen-1-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXMLUUYWNHQOR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13026-12-5
Record name 3-(1-Naphthyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthaleneacrylic acid
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Record name 3-(1-naphthyl)acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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